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molecular formula C19H22N2O B3387536 1-Benzyl-4-phenylpiperidine-4-carboxamide CAS No. 84176-76-1

1-Benzyl-4-phenylpiperidine-4-carboxamide

Cat. No. B3387536
M. Wt: 294.4 g/mol
InChI Key: LTUVVZKXVNALKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06916929B2

Procedure details

A mixture of 3 kg of commercial 1-benzyl-4-cyano-4-phenylpiperidine, 6 l of water, 8.98 l of toluene and 1.35 kg of an aqueous 35% sodium hydroxide solution is heated under nitrogen at 60° C. and the aqueous phase is separated out by settling at this temperature. The toluene phase is dried by azeotropic distillation and the solution thus obtained containing the 1-benzyl-4-cyano-4-phenylpiperidine base is added to a mixture of 2.83 kg of 95% sulfuric acid, 1.73 kg of glacial acetic acid and 3 l of toluene. The mixture thus obtained is heated for 6 hours, the heating is then stopped, the mixture is cooled to 60° C. and 3 l of water are added at this temperature. The mixture is allowed to cool to room temperature (about 20° C.) and is then poured into 8.65 l of 30% sodium hydroxide and 6.75 l of water. The temperature rises gradually to 75° C. The phases are separated by settling while hot and the organic phase is washed with water and dried azeotropically. The toluene solution is concentrated to half its volume and then cooled gradually to 60° C. and the crystallization is initiated. The crystallization is completed by cooling to 0° C. over 2 hours. The precipitate thus obtained is filtered off, washed and dried under vacuum at 60° C. 2.68 kg of 1-benzyl-4-phenyl-4-piperidinecarboxamide are thus obtained;
Quantity
3 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.98 L
Type
solvent
Reaction Step One
Name
Quantity
6 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.83 kg
Type
reactant
Reaction Step Three
Quantity
3 L
Type
solvent
Reaction Step Three
Quantity
1.73 kg
Type
solvent
Reaction Step Three
Quantity
8.65 L
Type
reactant
Reaction Step Four
Name
Quantity
6.75 L
Type
solvent
Reaction Step Four
Name
Quantity
3 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]([C:20]#[N:21])([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].S(=O)(=O)(O)[OH:25]>O.C1(C)C=CC=CC=1.C(O)(=O)C>[CH2:1]([N:8]1[CH2:9][CH2:10][C:11]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)([C:20]([NH2:21])=[O:25])[CH2:12][CH2:13]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 kg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C1=CC=CC=C1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8.98 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
6 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C1=CC=CC=C1)C#N
Step Three
Name
Quantity
2.83 kg
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
3 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.73 kg
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
8.65 L
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6.75 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
3 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the aqueous phase is separated out
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The toluene phase is dried by azeotropic distillation
CUSTOM
Type
CUSTOM
Details
the solution thus obtained
CUSTOM
Type
CUSTOM
Details
The mixture thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
is heated for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature (about 20° C.)
CUSTOM
Type
CUSTOM
Details
rises gradually to 75° C
CUSTOM
Type
CUSTOM
Details
The phases are separated
WASH
Type
WASH
Details
is washed with water
CUSTOM
Type
CUSTOM
Details
dried azeotropically
CONCENTRATION
Type
CONCENTRATION
Details
The toluene solution is concentrated to half its volume
TEMPERATURE
Type
TEMPERATURE
Details
cooled gradually to 60° C.
CUSTOM
Type
CUSTOM
Details
the crystallization
CUSTOM
Type
CUSTOM
Details
The crystallization
TEMPERATURE
Type
TEMPERATURE
Details
by cooling to 0° C. over 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The precipitate thus obtained
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 60° C

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C(=O)N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.68 kg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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